![molecular formula C13H19N7O2S B2391076 4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)-N,N-dimethylpiperazine-1-sulfonamide CAS No. 1351591-96-2](/img/structure/B2391076.png)
4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)-N,N-dimethylpiperazine-1-sulfonamide
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Description
4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)-N,N-dimethylpiperazine-1-sulfonamide, also known as compound 1, is a small molecule inhibitor that has been extensively studied for its potential use in treating various diseases.
Scientific Research Applications
Anti-asthmatic Activities
Research indicates that derivatives of imidazo[1,2-b]pyridazine, structurally related to 4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)-N,N-dimethylpiperazine-1-sulfonamide, have shown promising anti-asthmatic activities. These compounds were synthesized and evaluated for their ability to inhibit platelet-activating factor (PAF)-induced bronchoconstriction in guinea pigs. Some derivatives exhibited potent anti-asthmatic effects, surpassing the efficacy of theophylline, a commonly used anti-asthmatic drug (Kuwahara et al., 1996).
Antimicrobial and Antimalarial Activities
A study involving the synthesis of sulfonamide and amide derivatives incorporating the imidazo[1,2-b]pyridazine moiety found these compounds to exhibit in vitro antimicrobial activity against a variety of bacterial strains, including Gram-positive and Gram-negative bacteria, as well as antifungal and antimalarial activities (Bhatt et al., 2016).
Antibacterial Agents
Further research into novel heterocyclic compounds containing a sulfonamido moiety suitable for use as antibacterial agents revealed significant antibacterial activity. This suggests potential applications in combating bacterial infections (Azab et al., 2013).
Anti-Human Liver Cancer Evaluation
Compounds featuring the sulfonamide moiety, related to the core structure of 4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)-N,N-dimethylpiperazine-1-sulfonamide, were synthesized and evaluated for their anti-human liver hepatocellular carcinoma cell line (HepG2) effects. Some compounds exhibited significant activity, suggesting potential for cancer therapy (Bashandy, 2015).
Inhibition of TNF-α Production
The compound's derivatives have been investigated for their ability to inhibit TNF-α production, an important pro-inflammatory cytokine involved in various inflammatory diseases. Certain derivatives showed moderate to potent TNF-α production inhibitory activity, indicating potential for treating inflammatory conditions (Pandit et al., 2018).
properties
IUPAC Name |
4-(6-imidazol-1-ylpyridazin-3-yl)-N,N-dimethylpiperazine-1-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N7O2S/c1-17(2)23(21,22)20-9-7-18(8-10-20)12-3-4-13(16-15-12)19-6-5-14-11-19/h3-6,11H,7-10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHSXVUPFXMXVPO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCN(CC1)C2=NN=C(C=C2)N3C=CN=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N7O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.40 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)-N,N-dimethylpiperazine-1-sulfonamide |
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